

Technical Guide: Spectroscopic Characterization of 4-Hydroxy-6-methoxycoumarin

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Compound of Interest

Compound Name: 4-Hydroxy-6-methoxycoumarin

CAS No.: 13252-84-1

Cat. No.: B576507

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Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for **4-Hydroxy-6-methoxycoumarin** (CAS No: 13252-84-1), a significant heterocyclic compound with applications in synthesis and pharmaceutical research.^{[1][2]} We present a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, chemists, and drug development professionals, offering not just raw data but also field-proven insights into experimental design, data acquisition, and spectral interpretation to unequivocally confirm the molecular structure and purity of the compound.

Molecular Structure and Overview

4-Hydroxy-6-methoxycoumarin (C₁₀H₈O₄, Molar Mass: 192.17 g/mol) is a derivative of coumarin, a benzopyran-2-one.^{[3][4]} The structural integrity of synthetic batches must be rigorously confirmed before its use in further applications. Spectroscopic methods provide a definitive, non-destructive means of structural elucidation. The numbering convention used throughout this guide for spectral assignments is presented below.

Caption: Structure and numbering of **4-Hydroxy-6-methoxycoumarin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For **4-Hydroxy-6-methoxycoumarin**, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to its excellent ability to dissolve the compound and the presence of a labile hydroxyl proton, which is readily observed in this solvent.^{[1][4]}

¹H NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum provides critical information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Acquisition

- **Sample Preparation:** Accurately weigh 5-10 mg of **4-Hydroxy-6-methoxycoumarin** and dissolve it in approximately 0.7 mL of DMSO-d₆.
- **Transfer:** Transfer the resulting solution into a 5 mm NMR tube. Ensure the solution height is adequate for the spectrometer's receiver coils.
- **Instrumentation:** Acquire the spectrum on a 400 MHz (or higher) spectrometer.^[1]
- **Parameters:** Use a standard pulse program. Acquire at least 16 scans to ensure a good signal-to-noise ratio. The residual solvent peak of DMSO-d₆ at ~2.50 ppm serves as an internal reference.
- **Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the residual solvent peak.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.5 - 12.5	br s	1H	4-OH
7.31	d	1H	H-5
7.23	dd	1H	H-7
7.15	d	1H	H-8
5.65	s	1H	H-3
3.78	s	3H	6-OCH ₃

Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument calibration. The broad singlet (br s) for the hydroxyl proton is characteristic and its chemical shift is highly dependent on concentration and temperature.

Interpretation: The downfield singlet at 3.78 ppm integrating to three protons is characteristic of the methoxy group. The singlet at 5.65 ppm is assigned to the vinyl proton at the C3 position, which lacks adjacent protons to couple with. The aromatic region displays signals for the three protons on the benzene ring, with their splitting patterns (doublet and doublet of doublets) confirming their ortho and meta relationships. The very broad signal far downfield is typical for the acidic enolic hydroxyl proton at C4.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, allowing for the identification of carbonyl, aromatic, and aliphatic carbons.

Experimental Protocol: ¹³C NMR Acquisition

- Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR analysis.
- Parameters: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time with a greater number of scans (e.g., 1024 or more) is required due

to the low natural abundance of the ^{13}C isotope.

- Processing: Process the data similarly to the ^1H NMR spectrum, referencing the central peak of the DMSO- d_6 septet at 39.52 ppm.

Table 2: ^{13}C NMR Spectroscopic Data (100.6 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
163.7	C-4
161.3	C-2 (Lactone C=O)
155.1	C-6
147.8	C-8a
118.9	C-5
117.1	C-7
114.9	C-4a
101.8	C-8
91.1	C-3
55.8	6-OCH ₃

Note: Assignments are based on established data for coumarin derivatives and predictive models.^[5]

Interpretation: The spectrum clearly shows ten distinct carbon signals, consistent with the molecular formula. The signal at 161.3 ppm is characteristic of the lactone carbonyl carbon (C-2). The signals for the oxygen-substituted carbons (C-4, C-6, C-8a) appear downfield as expected. The sole aliphatic carbon signal at 55.8 ppm corresponds to the methoxy group.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a

molecular "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Sample Preparation: Place a small amount of the solid **4-Hydroxy-6-methoxycoumarin** powder directly onto the ATR crystal (e.g., ZnSe or diamond).[1]
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]
- Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean crystal first, followed by the sample spectrum over a range of 4000-400 cm^{-1} .
- Processing: The instrument software automatically ratios the sample spectrum to the background, generating the final absorbance or transmittance spectrum.

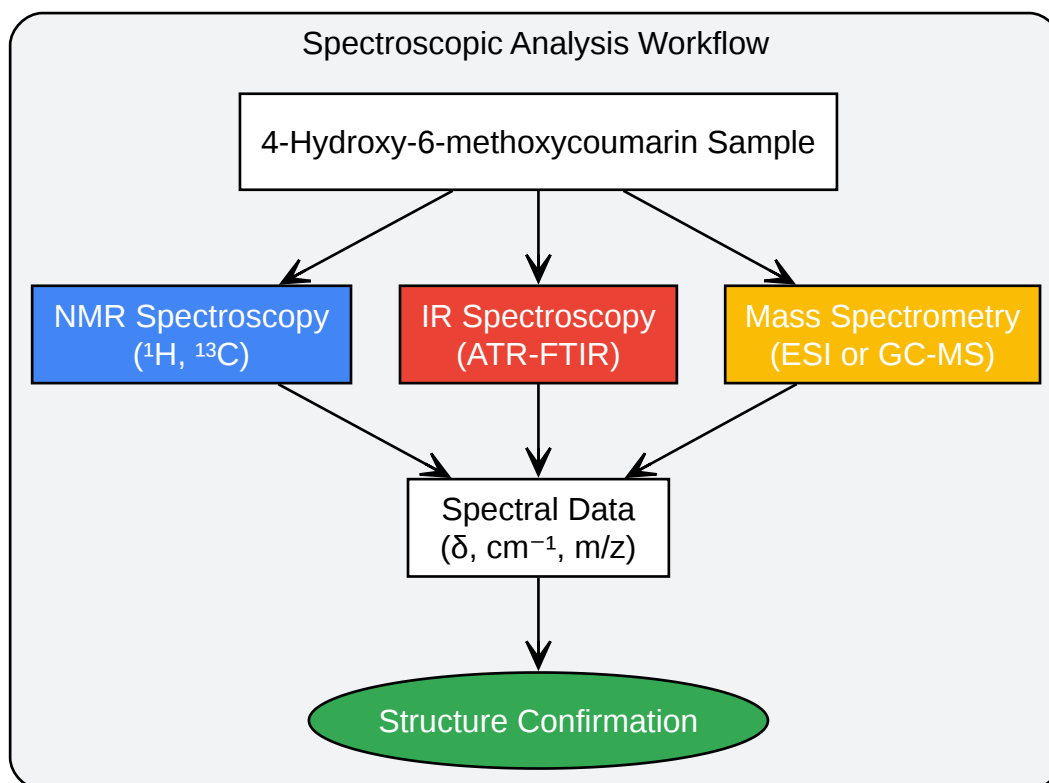
Table 3: Key IR Absorption Bands

Frequency (cm^{-1})	Intensity	Functional Group Assignment
3100 - 2900	Broad, Medium	O-H stretch (enolic)
~1720	Strong	C=O stretch (α,β -unsaturated lactone)
1620 - 1570	Strong, Sharp	C=C stretch (aromatic and vinyl)
~1250	Strong	C-O stretch (aryl ether)
~1100	Medium	C-O stretch (alcohol)

Interpretation: The IR spectrum is dominated by a strong, sharp absorption around 1720 cm^{-1} , which is definitive for the carbonyl group of the α,β -unsaturated lactone ring. A broad absorption band in the 3100-2900 cm^{-1} region confirms the presence of the hydroxyl group. Multiple sharp peaks between 1620 and 1570 cm^{-1} are characteristic of the aromatic and vinyl C=C bond vibrations. The strong band around 1250 cm^{-1} is indicative of the aryl-ether C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.



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Sources

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